

Application Notes: 5-O-Primeverosylapigenin as a Standard for Phytochemical Analysis

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Introduction

5-O-Primeverosylapigenin is a flavonoid glycoside, a natural compound found in various plant species. As a derivative of apigenin, it is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to the known biological activities of flavonoids, which include antioxidant, anti-inflammatory, and anticancer effects. The accurate quantification of **5-O-Primeverosylapigenin** in plant extracts and formulated products is crucial for quality control, standardization, and understanding its therapeutic potential. These application notes provide detailed protocols for the use of **5-O-Primeverosylapigenin** as an analytical standard.

Chemical Properties



Property	Value
IUPAC Name	5-({[6-O-(β-D-Xylopyranosyl)-β-D-glucopyranosyl]oxy})-2-(4-hydroxyphenyl)-7-hydroxy-4H-chromen-4-one
Molecular Formula	C26H28O14
Molecular Weight	564.49 g/mol
Class	Flavone Glycoside
Solubility	Soluble in methanol, ethanol; sparingly soluble in water.
Appearance	Typically a yellow or off-white powder.

Application I: Quantification in Plant Extracts via HPLC-UV

This section details the use of **5-O-Primeverosylapigenin** as an external standard for its quantification in plant matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Workflow: Extraction and Sample Preparation



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Caption: Diagram 1: General Workflow for Sample Preparation.

Protocol 1: Preparation of Standard Solutions

• Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **5-O-Primeverosylapigenin** standard. Dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 5



minutes to ensure complete dissolution. Store at 4°C in the dark.

- Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 μg/mL to 100 μg/mL (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
- Calibration Curve Construction: Inject each working standard solution (typically 10 μL) into the HPLC system. Plot a calibration curve of the peak area versus the concentration of the standard. A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.999.[1]

Protocol 2: HPLC Analysis

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
 - Mobile Phase A: 0.1% Formic acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-100% B; 30-35 min, hold at 100% B; followed by a re-equilibration period.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: Monitor at the λmax of apigenin glycosides, typically around 330-340 nm.
 - Injection Volume: 10 μL.
- Quantification: Inject the prepared plant extract sample into the HPLC system under the same conditions as the standards. Identify the peak corresponding to 5-O-Primeverosylapigenin by comparing its retention time with that of the standard. Calculate



the concentration in the sample using the linear regression equation derived from the calibration curve.

Data Presentation: Illustrative HPLC Quantification Results

The following table presents example data for a calibration curve and the quantification of **5-O-Primeverosylapigenin** in a hypothetical plant extract.

Sample	Concentration (µg/mL)	Retention Time (min)	Peak Area (mAU*s)	Calculated Conc. (µg/mL)
Standard 1	1.0	18.52	15,340	-
Standard 2	5.0	18.51	76,150	-
Standard 3	10.0	18.53	152,980	-
Standard 4	25.0	18.52	381,500	-
Standard 5	50.0	18.51	765,200	-
Plant Extract	-	18.52	254,100	16.58

Calibration Curve Equation (Example): y = 15250x - 450 ($r^2 = 0.9995$)

Application II: Structure Confirmation and Purity Assessment

For drug development and advanced research, confirming the identity and purity of an isolated compound is essential. **5-O-Primeverosylapigenin** standard is used to validate data from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: LC-MS Analysis for Identification

 Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Timeof-Flight, QTOF, or Triple Quadrupole).[2]



- Ionization Mode: Electrospray Ionization (ESI) is commonly used, often in negative mode for flavonoids.
- Sample Preparation: Prepare a 10 μg/mL solution of the standard and the isolated compound separately in methanol.
- Analysis: Infuse the samples directly or via LC separation. In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight of **5-O-Primeverosylapigenin** minus one proton (approx. 563.14).
- Confirmation: A match in retention time (in LC-MS) and the mass-to-charge ratio between the sample and the authentic standard confirms the compound's identity. Tandem MS (MS/MS) can be used to compare fragmentation patterns for further structural confirmation.

Protocol 4: NMR for Structural Elucidation

- Sample Preparation: Dissolve a sufficient amount (typically 5-10 mg) of the isolated compound and the standard in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanold₄).
- Analysis: Acquire ¹H NMR and ¹³C NMR spectra.
- Validation: The chemical shifts and coupling constants of the sample's NMR spectrum must match those of the 5-O-Primeverosylapigenin standard. This provides unambiguous structural confirmation.[3][4]

Biological Context: Potential Signaling Pathway Interactions

Apigenin, the aglycone of **5-O-Primeverosylapigenin**, is a well-studied inhibitor of several signaling pathways implicated in cancer and inflammation. It is hypothesized that **5-O-Primeverosylapigenin** may exert biological effects after being metabolized to apigenin in vivo. The standard can be used in cell-based assays to investigate these effects.

Diagram: Apigenin's Inhibitory Effect on the PI3K/AKT/mTOR Pathway



Apigenin has been shown to suppress the PI3K/AKT/mTOR signaling cascade, which is critical for cell proliferation, growth, and survival.[5][6] Its dysregulation is a hallmark of many cancers.

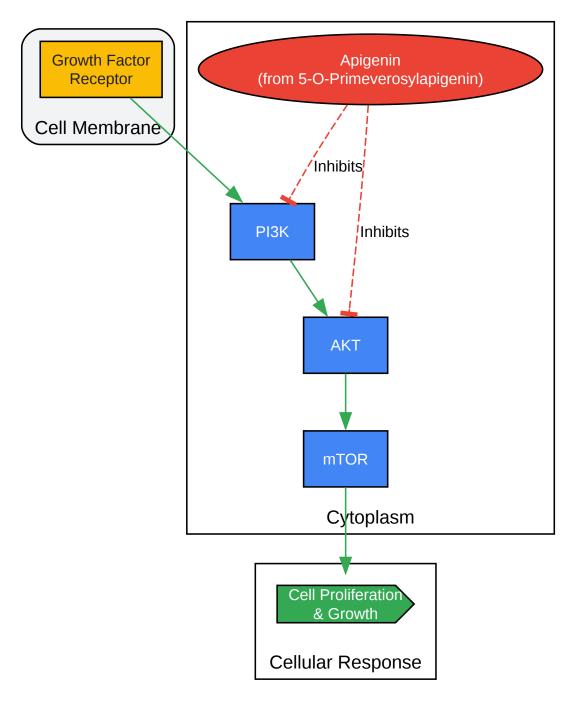


Diagram 2: Inhibition of PI3K/AKT/mTOR Pathway by Apigenin.

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Caption: Diagram 2: Inhibition of PI3K/AKT/mTOR Pathway by Apigenin.



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